![molecular formula C21H30ClN5O4S B2881881 N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea CAS No. 1251586-66-9](/img/structure/B2881881.png)

N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

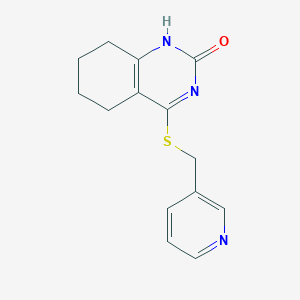

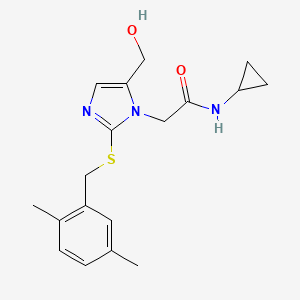

“N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole-containing compounds have been reported to have diverse pharmacological activities .

Applications De Recherche Scientifique

Antidepressant Potential

Research has identified a series of unsymmetrical ureas, including compounds related to N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea, as potential antidepressants. These compounds have been evaluated for their 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities. Some of these compounds, due to their dual pharmacological profile, could potentially enhance serotonergic neurotransmission, offering a more effective treatment for depression (Matzen et al., 2000).

Role in Central Nervous System

N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, including compounds structurally similar to this compound, have shown anxiolytic activity and potential as central nervous system agents. They exhibit muscle-relaxant properties mediated through the central nervous system (Rasmussen et al., 1978).

Application in Molecular Imaging

These urea derivatives have been explored for their use in molecular imaging of angiogenic processes. The structure of these inhibitors, based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, has been adapted for PET biomarkers, contributing to the understanding of angiogenesis (Ilovich et al., 2008).

Antibacterial and Antifungal Properties

N-alkyl substituted urea derivatives, related to this compound, have demonstrated in vitro antibacterial and antifungal activities. These compounds, especially those with fluoro substituents, show potent antimicrobial activities against various bacteria and fungi (Zheng et al., 2010).

Plant Biology and Agriculture

In plant biology, urea derivatives have been identified as positive regulators of cell division and differentiation. Some urea cytokinins, structurally related to this compound, are used extensively in in vitro plant morphogenesis studies due to their cytokinin-like activity (Ricci & Bertoletti, 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

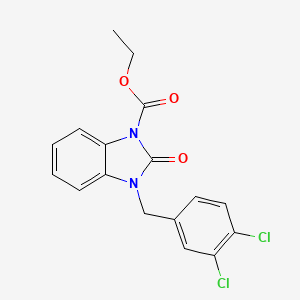

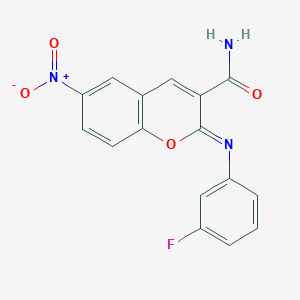

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-propan-2-yloxypropyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30ClN5O4S/c1-16(2)31-14-4-9-23-20(28)19-15-25(3)24-21(19)32(29,30)27-12-10-26(11-13-27)18-7-5-17(22)6-8-18/h5-8,15-16H,4,9-14H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJXTXMIKUUSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)

![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)

![(4-Bromothiophen-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2881812.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2881815.png)

![N-(3-methoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2881816.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2881821.png)